molecular formula C18H18N4O3 B15105276 N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B15105276
M. Wt: 338.4 g/mol
InChI Key: CPJRSUUASCPOSN-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound features an oxazole ring fused to a pyridine ring, making it a part of the oxazolo[5,4-b]pyridine family

Preparation Methods

The synthesis of N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a pyridine derivative with an oxazole precursor. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the oxazole ring . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, the compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-9(2)14-8-13(15-10(3)22-25-18(15)21-14)17(24)20-12-6-4-11(5-7-12)16(19)23/h4-9H,1-3H3,(H2,19,23)(H,20,24)

InChI Key

CPJRSUUASCPOSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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